9-(1-Naphthyl)carbazole
Overview
Description
9-(1-Naphthyl)carbazole is an organic compound with the molecular formula C22H15N. It is a derivative of carbazole, where a naphthyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Naphthyl)carbazole typically involves the reaction of carbazole with 1-bromonaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9-(1-Naphthyl)carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
9-(1-Naphthyl)carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 9-(1-Naphthyl)carbazole involves its interaction with various molecular targets and pathways. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through its conjugated system. This property is crucial for its use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Comparison with Similar Compounds
Carbazole: The parent compound, which lacks the naphthyl group.
9-Phenylcarbazole: Similar structure but with a phenyl group instead of a naphthyl group.
3,6-Di-tert-butylcarbazole: Substituted carbazole with tert-butyl groups at the 3 and 6 positions.
Uniqueness: 9-(1-Naphthyl)carbazole is unique due to its enhanced photophysical properties, making it more suitable for applications in organic electronics compared to its analogs. The presence of the naphthyl group increases its conjugation length, thereby improving its electronic properties .
Properties
IUPAC Name |
9-naphthalen-1-ylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N/c1-2-10-17-16(8-1)9-7-15-20(17)23-21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAYCUFEQGHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347813 | |
Record name | 9-(1-Naphthyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22034-43-1 | |
Record name | 9-(1-Naphthyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(1-Naphthyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this 9-(1-Naphthyl)carbazole derivative unique in terms of its electronic properties and potential applications in OLEDs?
A1: The synthesized compound, 3,6-di(4,4′-dimethoxydiphenylaminyl)-9-(1-naphthyl)carbazole, exhibits bipolar semiconducting properties []. This means it can transport both holes and electrons, a valuable characteristic for OLED applications. This property stems from its molecular structure, where the carbazole core acts as an electron-rich unit and the dimethoxydiphenylamine substituents act as electron-donating groups. This unique electronic configuration allows the compound to participate in exciplex formation, leading to a voltage-dependent electroluminescence spectrum in the region of 550–650 nm []. This tunable emission characteristic makes it a promising candidate for developing efficient and color-tunable OLED devices.
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